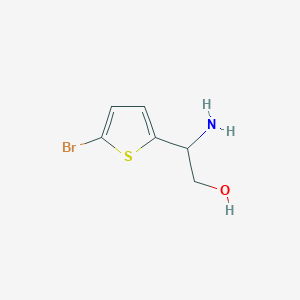

2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C6H8BrNOS |

|---|---|

Molecular Weight |

222.11 g/mol |

IUPAC Name |

2-amino-2-(5-bromothiophen-2-yl)ethanol |

InChI |

InChI=1S/C6H8BrNOS/c7-6-2-1-5(10-6)4(8)3-9/h1-2,4,9H,3,8H2 |

InChI Key |

BVJKDJWZRJAGIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization

Disconnection Strategies and Retrosynthetic Analysis

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. icj-e.orgamazonaws.com This process illuminates potential synthetic routes by working backward from the final product.

The 1,2-amino alcohol (or β-amino alcohol) functional group is the primary focus for disconnection in the target molecule. A common and effective retrosynthetic strategy for this moiety involves disconnecting the carbon-nitrogen bond. This leads to a synthon of a carbocation on the carbon bearing the amino group and an amine anion, which corresponds to an epoxide and an amine as the practical chemical equivalents (reactants).

This disconnection simplifies the target molecule to a key intermediate: 2-(5-bromothiophen-2-yl)oxirane and an ammonia (B1221849) equivalent. The synthesis of β-amino alcohols through the aminolysis of epoxides is a cornerstone of organic synthesis due to its efficiency and the high reactivity of the strained three-membered epoxide ring. emich.edumasterorganicchemistry.com

Following the initial disconnection, the precursor 2-(5-bromothiophen-2-yl)oxirane becomes the new target. This molecule can be further deconstructed. The most logical disconnection is at the C-C bond between the thiophene (B33073) ring and the oxirane, leading to 5-bromothiophene-2-carbaldehyde and a one-carbon synthon. This corresponds to a Corey-Chaykovsky reaction using trimethylsulfoxonium iodide or a similar reagent.

Alternatively, the 5-bromothiophene-2-carbaldehyde can be sourced from 2-thiophenecarboxaldehyde via electrophilic bromination. This strategic incorporation of the halogenated thiophene ensures the correct substitution pattern is present early in the synthetic sequence.

Classical Synthetic Approaches for 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol

The forward synthesis, informed by the retrosynthetic analysis, primarily relies on the construction and subsequent ring-opening of an epoxide intermediate. This is a robust and widely documented method for preparing β-amino alcohols. thieme-connect.comorganic-chemistry.org

The nucleophilic ring-opening of epoxides is a powerful transformation for creating 1,2-difunctionalized compounds. rsc.org The inherent ring strain of epoxides (approximately 13 kcal/mol) provides the thermodynamic driving force for the reaction. masterorganicchemistry.com Various nucleophiles, including amines, can open the ring to yield β-amino alcohols. digitellinc.com The reaction can be performed under neutral, basic, or acidic conditions, often with the aid of catalysts to improve efficiency and selectivity. jsynthchem.comresearchgate.net

The key step in the proposed synthesis is the aminolysis of 2-(5-bromothiophen-2-yl)oxirane. This involves reacting the epoxide with an amine source. While ammonia can be used directly, its volatility and basicity can present challenges. Alternative nitrogen nucleophiles include sodium azide followed by reduction, or protected ammonia equivalents.

The reaction is often catalyzed to proceed under mild conditions and with high yields. thieme-connect.com Various catalytic systems have been developed for the aminolysis of epoxides, including Lewis acids, metal salts, and organocatalysts. Tertiary amines have also been shown to be effective catalysts for this transformation, particularly in aqueous media. researchgate.netrsc.org

| Catalyst System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Lewis Acids (e.g., Zn(ClO₄)₂, CeCl₃) | Solvent-free or organic solvent, Room Temp. | High efficiency, excellent chemo- and regioselectivity. | organic-chemistry.org |

| Iridium Trichloride (IrCl₃) | Dichloromethane, Room Temp. | Mild conditions, effective for aryl and aliphatic amines. | thieme-connect.com |

| Acetic Acid (HOAc) | Metal- and solvent-free | Environmentally benign, high yields, excellent regioselectivity. | rsc.org |

| Tertiary Amines (e.g., DABCO, Et₃N) | Water, Room Temp. | Mild, green conditions, good to excellent yields. | researchgate.netrsc.org |

For an unsymmetrical epoxide such as 2-(5-bromothiophen-2-yl)oxirane, the nucleophilic attack can occur at two different carbon atoms, leading to two potential regioisomers. The outcome is highly dependent on the reaction mechanism (SN1 or SN2) and the conditions employed. libretexts.org

Regioselectivity:

Under basic or neutral conditions , the reaction typically follows an SN2 mechanism. The nucleophile (e.g., NH₃, RNH₂) attacks the less sterically hindered carbon atom. masterorganicchemistry.comchemistrysteps.com For 2-(5-bromothiophen-2-yl)oxirane, this would be the terminal CH₂ carbon, leading to the formation of 1-amino-1-(5-bromothiophen-2-yl)ethan-2-ol, which is not the desired target compound.

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds via a mechanism with significant SN1 character. libretexts.org The nucleophile preferentially attacks the more substituted carbon atom—the one that can better stabilize the developing positive charge in the transition state. chemistrysteps.com The carbon adjacent to the thiophene ring is analogous to a benzylic position and can stabilize a partial positive charge through resonance with the aromatic ring. Therefore, acidic conditions would favor the attack at this carbon, leading to the desired product, 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol.

Stereochemistry: The ring-opening of an epoxide via an SN2 mechanism is a stereospecific reaction. It proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile. chemistrysteps.comkhanacademy.org This results in an anti-diol-like arrangement of the newly formed alcohol and amino groups. If the starting epoxide is enantiomerically pure, the stereochemistry of the product can be predicted and controlled.

| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Major Product |

|---|---|---|---|

| Basic/Neutral (e.g., NaNH₂, H₂O) | SN2 | Less substituted carbon (steric control) | 1-Amino-1-(5-bromothiophen-2-yl)ethan-2-ol |

| Acidic (e.g., H₂SO₄, NH₃) | SN1-like | More substituted carbon (electronic control) | 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol |

Reduction of α-Amino Ketones or Esters as Precursors

A prominent and versatile method for the synthesis of β-amino alcohols is the reduction of the corresponding α-amino ketones. The precursor, 2-amino-1-(5-bromothiophen-2-yl)ethan-1-one, is a key intermediate in this approach. This α-amino ketone can be synthesized through various established methods, including the amination of α-halo ketones or the direct amination of ketones.

The reduction of the carbonyl group in 2-amino-1-(5-bromothiophen-2-yl)ethan-1-one to a hydroxyl group must be performed with a degree of chemoselectivity to avoid side reactions. The presence of the adjacent amino group can influence the reactivity of the carbonyl. Common and effective reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a milder reducing agent and is often preferred for its operational simplicity and safety. The reduction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The borohydride anion attacks the electrophilic carbonyl carbon, leading to the formation of a borate ester intermediate, which is subsequently hydrolyzed to yield the desired amino alcohol.

A representative reaction is as follows:

Reactants: 2-amino-1-(5-bromothiophen-2-yl)ethan-1-one, Sodium Borohydride

Solvent: Methanol

Temperature: 0 °C to room temperature

Reaction Time: 1-3 hours

Work-up: Quenching with water or dilute acid, followed by extraction.

| Reducing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield Range (%) |

| Sodium Borohydride | Methanol | 0 - 25 | 1 - 3 | 85 - 95 |

| Lithium Aluminum Hydride | THF | 0 - 25 | 1 - 2 | 90 - 98 |

This is an interactive data table based on typical yields for the reduction of α-amino ketones.

Catalytic hydrogenation offers a green and efficient alternative for the reduction of α-amino ketones. This method involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under a pressurized atmosphere of hydrogen.

A significant advantage of catalytic hydrogenation is the potential for stereocontrol when employing chiral catalysts, leading to the enantioselective synthesis of the amino alcohol. Transition-metal-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral vicinal amino alcohols. nih.govacs.org For instance, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been shown to produce chiral vicinal amino alcohols in high yields and with excellent enantioselectivities (up to 99% ee). nih.govacs.org This approach is attractive as it avoids the need for protecting and deprotecting steps. nih.gov

| Catalyst System | Hydrogen Source | Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee) (%) |

| Co(OAc)₂ / (R,R)-BenzP* | H₂ | 50 | 50 | up to 99 |

| RuCl[(S,S)-Teth-TsDpen] / HCOOH:NEt₃ | Formic Acid | N/A | 60 - 65 | >99 |

This is an interactive data table based on data for asymmetric hydrogenation of analogous α-amino ketones. nih.govacs.org

Condensation and Subsequent Reduction Pathways

An alternative synthetic strategy involves the initial formation of a C=N bond through condensation, followed by its reduction to a C-N single bond. This is commonly known as reductive amination.

This pathway commences with the reaction of 5-bromothiophene-2-carbaldehyde with an appropriate amine source, such as ammonia or a protected amine equivalent, to form an imine intermediate. The reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the imine product.

The resulting imine is then reduced to the corresponding amine. This can be achieved in a one-pot fashion (direct reductive amination) or in a stepwise manner. Common reducing agents for this step include sodium borohydride, sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent can be critical to prevent the reduction of the starting aldehyde.

Recent advancements have highlighted the use of in situ-generated cobalt catalysts for the reductive amination of aldehydes and ketones with ammonia and hydrogen gas under mild conditions, offering a direct route to primary amines. nih.gov

| Aldehyde Precursor | Amine Source | Reducing Agent | Catalyst | Typical Yield (%) |

| 5-bromothiophene-2-carbaldehyde | Ammonia | H₂ | Co | High |

| 5-bromothiophene-2-carbaldehyde | Ammonia | NaBH₃CN | - | Moderate to High |

This is an interactive data table illustrating plausible reductive amination pathways.

Modern and Stereoselective Synthetic Protocols

Modern synthetic efforts are largely directed towards the development of stereoselective methods to produce enantiomerically pure 2-amino-2-(5-bromothiophen-2-yl)ethan-1-ol. Asymmetric reduction of the prochiral α-amino ketone precursor is a key strategy.

The use of chiral catalysts in hydrogenation, as mentioned earlier, is a prime example of a modern and stereoselective protocol. Ruthenium and cobalt-based catalysts with chiral phosphine (B1218219) ligands have demonstrated remarkable success in the asymmetric hydrogenation of α-amino ketones, affording the corresponding amino alcohols with high enantiopurity. nih.govacs.orgacs.org

Another advanced approach involves the enantioselective reduction of the ketone using chiral borane reagents or enzymes. Biocatalysis, employing ketoreductases (KREDs), offers a highly selective and environmentally benign route to chiral alcohols. These enzymes can exhibit high enantioselectivity for the reduction of a wide range of ketones.

Furthermore, novel radical-based methods are emerging for the synthesis of β-amino alcohols. For instance, a multi-catalytic strategy involving a photocatalyst and a chiral copper catalyst has been developed for the asymmetric β-C–H amination of alcohols, providing a new disconnection for the synthesis of this important structural motif. nih.gov While not directly demonstrated on this specific substrate, these modern methods represent the forefront of research in the stereoselective synthesis of amino alcohols.

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules like 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol. This approach relies on the use of chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Application of Chiral Ligands (e.g., Amino Alcohol-Based Ligands)

Chiral ligands play a pivotal role in asymmetric catalysis by coordinating to a metal center and creating a chiral environment that directs the approach of the substrate. Amino alcohol-based ligands are a widely used class of chiral ligands due to their straightforward synthesis from readily available chiral precursors and their effectiveness in a variety of asymmetric transformations.

In the context of synthesizing 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol, chiral amino alcohol-derived ligands can be employed in several key steps. For instance, the asymmetric reduction of a precursor ketone, 2-amino-1-(5-bromothiophen-2-yl)ethan-1-one, would be a direct route to the target molecule. Chiral ligands, in combination with a reducing agent, can facilitate the enantioselective delivery of a hydride to the carbonyl group.

While direct studies on the synthesis of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol using specific amino alcohol-based ligands are not extensively documented, the principles can be inferred from studies on analogous systems. For example, C2-symmetric chiral thiophene-2,5-bis(amino-alcohol) ligands have been successfully used in copper-catalyzed asymmetric Aldol and Domino Knoevenagel Michael cyclization reactions, demonstrating the utility of thiophene-based chiral ligands in inducing high enantioselectivity. iaea.orgnih.gov

Table 1: Examples of Chiral Amino Alcohol-Based Ligands in Asymmetric Synthesis

| Ligand Type | Metal | Reaction Type | Substrate Scope | Enantioselectivity (ee) | Reference |

| Thiophene-2,5-bis(amino-alcohol) | Cu(II) | Aldol Reaction | Isatin derivatives | Up to 96% | iaea.orgnih.gov |

| Camphor-derived β-amino alcohols | Cu(I) | Henry Reaction | Aromatic aldehydes | Up to 95% | grafiati.com |

| Prolinol-derived ligands | Zn(II) | Aldehyde Alkylation | Aromatic aldehydes | Up to 98% | nih.gov |

Metal-Catalyzed Asymmetric Additions to Carbonyls

Another key strategy for the enantioselective synthesis of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol involves the metal-catalyzed asymmetric addition of a nucleophile to a carbonyl precursor. A plausible precursor for the target molecule is 2-acetyl-5-bromothiophene. The asymmetric addition of an amino-containing nucleophile or a surrogate to the carbonyl group of this precursor, followed by reduction, would yield the desired chiral amino alcohol.

Various metal-ligand systems have been developed for asymmetric additions to carbonyl compounds. nih.gov For instance, chiral chromium-salen complexes have been shown to be effective catalysts for the asymmetric Henry reaction, which involves the addition of a nitromethane to an aldehyde. acs.org This methodology could potentially be adapted for the synthesis of a nitro alcohol precursor to 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol.

Furthermore, the development of chiral ligands for metal-catalyzed reactions is an active area of research. nih.gov Novel chiral ligands based on thiophene derivatives have been synthesized and successfully applied in the catalytic asymmetric oxidation of sulfides, indicating the potential for developing specific ligands for reactions involving thiophene-containing substrates. iaea.org

Biocatalytic Approaches for Chiral Amino Alcohol Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov Enzymes offer high enantioselectivity and operate under mild reaction conditions, making them attractive catalysts for the synthesis of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol.

Enzymatic Cascade Reactions

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, provide an efficient and atom-economical approach to complex molecules. ucl.ac.uknih.gov For the synthesis of chiral amino alcohols, a cascade reaction could involve the stereoselective amination of a ketone precursor followed by a stereoselective reduction.

While a specific enzymatic cascade for the synthesis of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol has not been reported, the principles have been demonstrated for the synthesis of other chiral amino alcohols. For example, a one-pot, two-step cascade involving an enantioselective aldol addition catalyzed by a hydratase-aldolase, followed by an enantioselective amination using a transaminase, has been used to synthesize γ-hydroxy-α-amino acid derivatives. nih.gov Another example is the use of a transketolase and a transaminase in a coupled reaction to produce chiral amino alcohols. researchgate.net These strategies highlight the potential for designing a bespoke enzymatic cascade for the synthesis of the target molecule, likely starting from a suitable thiophene-based precursor.

Stereoselective Amination and Reduction Mediated by Enzymes

The direct stereoselective amination of a ketone or the stereoselective reduction of an amino ketone are key biocatalytic transformations for the synthesis of chiral amino alcohols.

Stereoselective Amination: Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. mdpi.com The use of ω-transaminases is a well-established method for the preparation of optically pure amines from the corresponding ketones. nih.gov A potential route to 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol would involve the asymmetric amination of a di-carbonyl precursor or a hydroxy ketone. The broad substrate scope of some transaminases suggests that a suitable enzyme could be identified or engineered for the specific substrate. mdpi.com

Stereoselective Reduction: Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols. nih.gov The biocatalytic reduction of the precursor 2-amino-1-(5-bromothiophen-2-yl)ethan-1-one using a KRED would be a highly effective method for obtaining the desired enantiomer of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol. The selection of the appropriate KRED is crucial, as different enzymes can exhibit opposite enantioselectivity. Extensive screening of commercially available KREDs or enzyme engineering can lead to a highly efficient and selective catalyst. nih.govresearchgate.net

Table 2: Examples of Biocatalytic Reductions of Ketones to Chiral Alcohols

| Enzyme Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ketoreductase (KRED) | Tetrahydrothiophene-3-one | (R)-Tetrahydrothiophene-3-ol | >99% | researchgate.net |

| Ketoreductase from Lactobacillus kefir | Acetophenone | (S)-1-Phenylethanol | >99% | usm.my |

| Alcohol Dehydrogenase from Pyrococcus furiosus | Aryl ketones | Chiral secondary alcohols | >99% | usm.my |

Photochemical and Radical-Mediated Transformations

Photochemical and radical-mediated reactions offer unique pathways for the synthesis and functionalization of organic molecules, often under mild conditions. While these methods are less commonly employed for the synthesis of chiral amino alcohols compared to catalytic and biocatalytic approaches, they hold potential for novel synthetic strategies.

The direct functionalization of thiophene rings using photochemical methods has been an area of active research. springerprofessional.deresearchgate.netacs.org For instance, photoinduced C-H/C-H heteroarylation cross-coupling through aryl thianthrenium salts has been reported. researchgate.net Such methods could potentially be used to introduce the aminoethanol side chain onto a pre-functionalized thiophene ring.

Radical-mediated C-H amination has emerged as a powerful tool for the synthesis of amino alcohols. nih.gov A radical relay chaperone strategy has been developed for the enantioselective and regioselective β-C-H amination of alcohols. This approach involves the transient conversion of an alcohol to an imidate radical, which then undergoes an intramolecular hydrogen atom transfer (HAT) to facilitate selective amination. While not yet applied to thiophene-containing substrates, this methodology presents an innovative and potentially applicable route for the synthesis of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol from a corresponding thiophene-based alcohol precursor.

While direct photochemical or radical-mediated syntheses of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol are not well-documented, the continuous development of these fields may soon provide novel and efficient routes to this and other valuable chiral amino alcohols.

Photo-Induced Reactions for Amino Alcohol Construction

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex organic molecules under mild conditions. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates. These reactive species can then engage in a variety of bond-forming reactions, including the challenging C-H amination.

For the synthesis of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol, a hypothetical photo-induced approach could involve the direct amination of the benzylic C-H bond of a suitable 2-(5-bromothiophen-2-yl)ethan-1-ol precursor. The thiophene ring, being electron-rich, can stabilize an adjacent radical, making the benzylic position susceptible to hydrogen atom transfer (HAT).

A plausible reaction setup would involve an iridium-based photocatalyst, such as [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, which is known to be effective in mediating C-H functionalization reactions. ijsrch.com The reaction would be irradiated with blue LEDs in a suitable solvent, with a nitrogen source like an N-acyloxyphthalimide or a related electrophilic aminating agent. The choice of solvent is critical, with polar aprotic solvents like acetonitrile often being favored. ijsrch.com

Table 1: Hypothetical Screening of Reaction Conditions for Photo-Induced Amination

| Entry | Photocatalyst | Nitrogen Source | Solvent | Additive | Yield (%) |

| 1 | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | N-Boc-aminophthalimide | Acetonitrile | Acetic Acid | 75 |

| 2 | Eosin Y | N-Boc-aminophthalimide | Acetonitrile | - | 42 |

| 3 | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | N-Boc-aminophthalimide | Dichloromethane | Acetic Acid | 68 |

| 4 | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | N-Cbz-aminophthalimide | Acetonitrile | Acetic Acid | 72 |

The data in the table illustrates a typical optimization process where different photocatalysts, solvents, and additives are screened to maximize the yield of the desired amino alcohol. The addition of a mild acid, such as acetic acid, can often enhance the reaction efficiency by promoting the generation of the active aminating species. ijsrch.com

Mechanistic Insights into Radical Relay Processes

The photo-induced amination of the benzylic C-H bond in a 2-(5-bromothiophen-2-yl)ethan-1-ol precursor likely proceeds through a radical relay mechanism. The key steps are as follows:

Excitation of the Photocatalyst: The iridium photocatalyst absorbs a photon of visible light, transitioning to an excited state with enhanced oxidizing and reducing power.

Generation of the Aminating Radical: The excited photocatalyst interacts with the nitrogen source, typically through an oxidative or reductive quenching cycle, to generate a nitrogen-centered radical.

Hydrogen Atom Transfer (HAT): The nitrogen-centered radical abstracts a hydrogen atom from the benzylic position of the thiophene substrate. This step is often the rate-determining step, as indicated by kinetic isotope effect (KIE) studies in similar systems. ijsrch.com The resulting benzylic radical is stabilized by resonance with the thiophene ring.

Radical-Radical Coupling or Oxidative Addition: The benzylic radical can then couple with another nitrogen-centered radical or be oxidized to a carbocation, which is then trapped by a nucleophilic nitrogen source to form the C-N bond.

Catalyst Regeneration: The photocatalyst is returned to its ground state, completing the catalytic cycle.

Mechanistic investigations using techniques such as radical trapping experiments, Stern-Volmer analysis, and computational studies like Density Functional Theory (DFT) are crucial for elucidating the precise reaction pathway and optimizing reaction conditions. ijsrch.comresearchgate.net

Process Development and Green Chemistry Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of green chemistry principles to ensure sustainability, safety, and economic viability.

Solvent Selection and Optimization

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. The ideal solvent should be non-toxic, non-flammable, readily available from renewable resources, and easily recyclable.

Several solvent selection guides have been developed to aid chemists in choosing more environmentally benign solvents. jk-sci.comwhiterose.ac.ukrsc.orggctlc.orgutoronto.ca For the photocatalytic synthesis of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol, a screening of green solvents would be essential.

Table 2: Hypothetical Green Solvent Screening for Photocatalytic Amination

| Entry | Solvent | Green Chemistry Classification | Dielectric Constant | Boiling Point (°C) | Yield (%) |

| 1 | Acetonitrile | Problematic | 37.5 | 82 | 75 |

| 2 | Ethyl Acetate | Recommended | 6.0 | 77 | 65 |

| 3 | 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | 7.0 | 80 | 68 |

| 4 | Dimethyl Carbonate (DMC) | Recommended | 3.1 | 90 | 55 |

While acetonitrile may provide the highest yield, its classification as "problematic" due to toxicity concerns would prompt further optimization using "recommended" solvents like ethyl acetate or 2-MeTHF. The goal is to find a balance between reaction efficiency and the environmental impact of the solvent.

Catalyst Screening and Recyclability Studies

The use of expensive and often toxic heavy metal catalysts is a significant concern in pharmaceutical manufacturing. The development of recyclable catalysts is a key area of green chemistry research. For photoredox catalysis, immobilizing the catalyst on a solid support, such as a polymer or silica (B1680970), can facilitate its recovery and reuse.

Heterogeneous photocatalysts, such as graphitic carbon nitride (g-C3N4), are also gaining attention as low-cost, metal-free, and recyclable alternatives to traditional homogeneous catalysts. mdpi.com

Table 3: Hypothetical Catalyst Recyclability Study

| Cycle | Homogeneous [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 Yield (%) | Polymer-Supported Ir Catalyst Yield (%) | g-C3N4 Yield (%) |

| 1 | 75 | 72 | 68 |

| 2 | Not recovered | 70 | 67 |

| 3 | Not recovered | 68 | 66 |

| 4 | Not recovered | 65 | 65 |

The data illustrates that while the homogeneous catalyst may offer a slightly higher initial yield, the ability to recover and reuse the heterogeneous catalysts for multiple cycles without a significant loss of activity presents a major advantage in terms of cost and waste reduction.

Efficiency Metrics: Yield, Atom Economy, and E-Factor Analysis

To quantify the "greenness" of a synthetic route, several metrics have been developed.

Yield: The conventional measure of reaction efficiency, representing the amount of product obtained relative to the theoretical maximum.

Atom Economy: A concept developed by Barry Trost, it calculates the proportion of reactant atoms that are incorporated into the final product. chembam.com Addition and rearrangement reactions have 100% atom economy, while substitution and elimination reactions generate byproducts and have lower atom economies.

E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. chembam.comlibretexts.orggctlc.org A lower E-factor indicates a more environmentally friendly process.

Table 4: Hypothetical Green Metrics Comparison for Different Synthetic Routes

| Metric | Classical Synthesis (e.g., Multi-step with protecting groups) | Photo-Induced C-H Amination |

| Overall Yield (%) | 45 | 75 |

| Atom Economy (%) | 35 | 85 |

| E-Factor | 50-100 | 10-25 |

The hypothetical data in this table highlights the potential of modern synthetic methods like photo-induced C-H amination to significantly improve the efficiency and reduce the environmental impact of synthesizing 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol compared to more traditional, multi-step approaches. The higher atom economy and lower E-factor of the photocatalytic route are indicative of a more sustainable process. chembam.comlibretexts.orggctlc.org

Chemical Reactivity and Derivatization Pathways

Reactions at the Hydroxyl Group

The hydroxyl group in 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol can undergo reactions typical of primary alcohols, including esterification, etherification, and oxidation.

Esterification of the hydroxyl group can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid catalyst or a coupling agent. These reactions result in the formation of the corresponding esters, which can alter the molecule's polarity and biological activity.

Etherification, the conversion of the hydroxyl group to an ether, can be accomplished via reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. For instance, reacting 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol with sodium hydride and then an alkyl halide would yield the corresponding ether derivative. A related compound, 2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine, highlights the introduction of an ethoxy group, which can be achieved through O-ethylation using potassium carbonate in ethanol (B145695) after a Friedel-Crafts acylation step on the brominated thiophene (B33073). evitachem.com

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Carboxylic Acid (e.g., Acetic Acid) + Acid Catalyst | Acetate Ester |

| Esterification | Acid Chloride (e.g., Acetyl Chloride) + Base | Acetate Ester |

| Etherification | Sodium Hydride + Alkyl Halide (e.g., Methyl Iodide) | Methyl Ether |

Oxidation of the primary alcohol group in 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol can lead to the formation of either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively oxidize the alcohol to an aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would likely lead to the corresponding carboxylic acid.

Table 2: Oxidation Products of the Hydroxyl Group

| Oxidizing Agent | Product |

|---|---|

| Pyridinium Chlorochromate (PCC) | 2-Amino-2-(5-bromothiophen-2-yl)acetaldehyde |

| Potassium Permanganate (KMnO4) | 2-Amino-2-(5-bromothiophen-2-yl)acetic acid |

The presence of both an amino and a hydroxyl group in a 1,2-relationship allows for the formation of five-membered heterocyclic rings. For example, reaction with aldehydes or ketones can lead to the formation of oxazolidine (B1195125) derivatives. This intramolecular cyclization is a common strategy for protecting both the amino and hydroxyl groups simultaneously. The reaction of β-amino alcohols with thionyl chloride can also lead to the formation of 1,2,3-oxathiazolidine-2-oxide products. researchgate.net

Reactions at the Amino Group

The primary amino group is a nucleophilic center and can readily participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds.

Acylation of the amino group to form amides can be achieved by reacting 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol with acid chlorides or anhydrides. This is often done in the presence of a base to neutralize the acidic byproduct. Alkylation of the amino group can introduce alkyl substituents, leading to secondary or tertiary amines. This can be accomplished using alkyl halides.

The primary amino group can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. nih.gov This reaction is typically carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the imine product. The formation of these C=N double bonds is a versatile method for creating new carbon-nitrogen frameworks. The synthesis of 2-substituted benzothiazoles, for instance, can involve the condensation reaction of 2-aminothiophenols with various aldehydes. nih.gov

Table 3: Common Derivatization Reactions at the Amino Group

| Reaction Type | Reagents | Functional Group Formed |

|---|---|---|

| Acylation | Acetyl Chloride + Base | Amide |

| Alkylation | Methyl Iodide + Base | Secondary Amine |

| Imine Formation | Benzaldehyde | Imine (Schiff Base) |

Amide and Urea (B33335) Formation

The primary amino group of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol serves as a key site for derivatization through the formation of amides and ureas. These functional groups are prevalent in medicinal chemistry, often enhancing biological activity and modulating physicochemical properties.

Amide Synthesis: The amino group readily undergoes acylation with various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents, to form the corresponding amides. For instance, substituted nicotinic acid can be converted to its acyl chloride using oxalyl chloride, which then reacts with substituted thiophen-2-amines under basic conditions to yield N-(thiophen-2-yl) nicotinamide (B372718) derivatives. mdpi.com Similarly, amide derivatives of substituted 2-aminothiophenes and ferulic acid have been synthesized by reacting acetyl feruloyl chloride with the aminothiophenes. afjbs.com A general one-step method involves refluxing an equimolar quantity of a substituted aniline (B41778) and an amino acid ester in methanol (B129727) to yield amide derivatives. sphinxsai.com

Urea Formation: The synthesis of urea derivatives from the amino group can be achieved through several established methods. The most traditional approach involves the reaction of the amine with phosgene (B1210022) or its equivalents, which generates an isocyanate intermediate that subsequently reacts with another amine. nih.gov Due to the toxicity of phosgene, alternative, safer methods have been developed, including reactions with less toxic agents like diethyl carbonate or the direct reaction of amines with carbon dioxide in the presence of catalysts. nih.gov

Reactions at the Bromine Substituent on the Thiophene Ring

The bromine atom at the C5 position of the thiophene ring is a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and have been extensively applied to bromothiophene derivatives. rsc.orgnih.gov The Suzuki, Stille, and Negishi reactions are among the most widely used methods, each employing a different organometallic reagent.

C-C Bond Formation with Various Organometallic Reagents

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a highly popular method due to the stability and low toxicity of the boron compounds. researchgate.netharvard.edu This reaction has been successfully used to synthesize a variety of 5-aryl-thiophene derivatives from 5-bromothiophenes and different arylboronic acids. nih.govnih.govresearchgate.netnih.gov For example, the reaction of 2,5-dibromo-3-methylthiophene (B84023) with arylboronic acids, catalyzed by Pd(PPh₃)₄ with a base like potassium phosphate, selectively substitutes the bromine at the 5-position. nih.govnih.gov The reaction conditions are generally tolerant of a wide range of functional groups on the boronic acid. researchgate.netnih.gov

The Stille coupling employs organostannane reagents. organic-chemistry.org It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin compounds is a drawback. organic-chemistry.org General procedures involve heating the bromothiophene and the organostannane reagent in a solvent like toluene (B28343) with a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃. rsc.org

The Negishi coupling utilizes organozinc reagents. While highly effective, these reagents are more sensitive to air and moisture compared to boron or tin reagents. In a comparative study for the synthesis of 2-bromo-2'-phenyl-5,5'-bithiophene from 2,2'-dibromo-5,5'-bithiophene, the Suzuki reaction was found to give a higher yield than the Negishi reaction. researchgate.net

| Reaction | Organometallic Reagent | Typical Catalyst | Typical Base/Additive | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids or Esters | Pd(PPh₃)₄, Pd(OAc)₂ | K₃PO₄, Na₂CO₃, K₂CO₃ | Stable reagents, mild conditions, broad functional group tolerance. harvard.edursc.org |

| Stille | Organostannanes (R-SnBu₃) | Pd(PPh₃)₄, Pd₂(dba)₃ | Often ligand-additive (e.g., AsPh₃), sometimes Cu(I) salts. harvard.edu | Highly versatile, tolerant of many functional groups, toxic reagents. organic-chemistry.org |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | None (transmetalation is fast) | High reactivity, sensitive reagents. researchgate.net |

Ligand Design for Enhanced Reactivity and Selectivity

The choice of ligand coordinated to the palladium center is crucial for the success of cross-coupling reactions, influencing reaction rates, catalyst stability, and selectivity. Electron-rich and sterically bulky phosphine (B1218219) ligands, such as SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane), are often employed to facilitate the oxidative addition step and promote high catalyst turnover numbers, allowing for lower catalyst loadings. nih.govsemanticscholar.org For instance, the combination of Pd(OAc)₂ and SPhos has proven effective for the Suzuki-Miyaura coupling of various bromothiophenes. nih.govsemanticscholar.org In some cases, particularly for more challenging couplings, specialized ligands or even ligand-free conditions have been developed, where the solvent or other components of the reaction mixture may play a coordinating role. rsc.org

Nucleophilic Aromatic Substitution (SNAr) on Thiophene Derivatives

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.orgyoutube.com

For thiophene derivatives, SNAr reactions have been documented since the 1950s. nih.gov The reaction mechanism involves the initial attack of the nucleophile on the carbon atom bearing the leaving group, followed by the elimination of the leaving group to restore aromaticity. nih.gov The presence of EWGs, such as a nitro group, on the thiophene ring significantly activates the substrate towards nucleophilic attack. nih.govresearchgate.net For example, the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) proceeds via a stepwise SNAr pathway, where the rate and feasibility are highly dependent on the nature of the substituent 'X'. nih.govresearchgate.net While bromine is a good leaving group, the absence of strong activating groups on the 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol scaffold makes standard SNAr reactions challenging without using very strong nucleophiles or harsh conditions. libretexts.org

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful regioselective synthetic strategy that uses a functional group to direct deprotonation by a strong base (typically an organolithium reagent) to an adjacent ortho position. wikipedia.org This generates a stabilized organometallic intermediate that can then be trapped by an electrophile. wikipedia.orgharvard.edu

On thiophene rings, which are π-excessive heterocycles, metalation typically occurs at the C2 or C5 position due to the acidity of these protons. uwindsor.ca However, a directing metalation group (DMG) can override this intrinsic reactivity. harvard.eduuwindsor.ca A variety of functional groups containing heteroatoms with lone pairs, such as amides, methoxy (B1213986) groups, or sulfoxides, can act as DMGs by coordinating to the lithium base. wikipedia.org In the context of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol, the amino and hydroxyl groups on the side chain could potentially act as a directing group, guiding metalation to the C3 position of the thiophene ring. This would require protection of the acidic protons on the amine and alcohol, for instance as a Boc-carbamate and a silyl (B83357) ether, respectively. The protected side chain could then direct a strong base like n-butyllithium or s-butyllithium to deprotonate the C3 position, allowing for subsequent functionalization with an electrophile. This strategy offers a pathway to tri-substituted thiophene derivatives that are not easily accessible through other means. nih.govrsc.org

Reactivity of the Thiophene Ring System

The thiophene ring in 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol is a 2,5-disubstituted system, which influences its reactivity in electrophilic aromatic substitution reactions. The presence of a bromine atom at the 5-position and an aminoethanol group at the 2-position dictates the regioselectivity of further functionalization.

Electrophilic Aromatic Substitution Patterns

Thiophene is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a preference for substitution at the α-positions (C2 and C5). In the case of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol, these positions are already occupied. Therefore, subsequent electrophilic substitution will occur at the β-positions (C3 and C4).

The directing effects of the existing substituents determine the precise location of the incoming electrophile. The bromine atom is a deactivating, ortho-, para-directing group. The 2-(2-amino-1-hydroxyethyl) group is generally considered an activating, ortho-, para-directing group. In this 2,5-disubstituted thiophene, the directing effects of both groups will influence the substitution at the C3 and C4 positions. The interplay of these electronic effects, along with steric considerations, will govern the regiochemical outcome of reactions such as nitration, halogenation, and Friedel-Crafts acylation.

Functionalization at Unsubstituted Positions

The unsubstituted C3 and C4 positions of the thiophene ring are available for functionalization, primarily through electrophilic aromatic substitution. The conditions for these reactions must be carefully controlled to avoid undesired side reactions. For instance, strong oxidizing conditions can lead to the oxidation of the sulfur atom in the thiophene ring.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, can also be employed to introduce new carbon-carbon bonds at the C3 and C4 positions, although this typically requires prior halogenation of these positions. Furthermore, direct C-H activation methodologies are emerging as powerful tools for the functionalization of thiophene rings at these positions. rsc.org

Transformations into Diverse Chemical Scaffolds

The bifunctional nature of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol makes it a valuable building block for the synthesis of a variety of complex molecules, including chiral ligands, advanced heterocyclic systems, and functional polymers.

Conversion to Chiral Ligands for Asymmetric Catalysis

Chiral 1,2-amino alcohols are well-established precursors for the synthesis of chiral ligands, which are crucial in asymmetric catalysis. researchgate.net The amino and hydroxyl groups of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol can react with various reagents to form bidentate ligands that can coordinate with metal centers.

A common transformation is the conversion to chiral oxazolines. researchgate.netbldpharm.com This is typically achieved by reacting the amino alcohol with a carboxylic acid or its derivative, followed by cyclization. The resulting thiophene-containing oxazoline (B21484) can act as a chiral ligand in a variety of metal-catalyzed reactions, such as asymmetric allylic alkylations and hydrosilylations. The stereochemistry of the amino alcohol is transferred to the oxazoline ring, thereby inducing enantioselectivity in the catalytic process.

Table 1: Synthesis of Chiral Oxazoline Ligands from Amino Alcohols

| Amino Alcohol Precursor | Reagent | Resulting Oxazoline Ligand | Potential Catalytic Application |

| 2-Amino-2-phenylethan-1-ol | Benzoic acid, then cyclization | 2,4-Diphenyloxazoline | Asymmetric catalysis |

| (1S,2R)-2-Amino-1,2-diphenylethanol | Thiophene-2-carboxylic acid, then cyclization | (4R,5S)-4,5-Diphenyl-2-(thiophen-2-yl)-4,5-dihydrooxazole | Enantioselective synthesis |

Preparation of Advanced Heterocyclic Systems

The amino alcohol functionality can also be utilized to construct more complex heterocyclic systems. For example, condensation reactions with dicarbonyl compounds can lead to the formation of various nitrogen- and oxygen-containing heterocycles. The bromine atom on the thiophene ring provides a handle for further modifications through cross-coupling reactions, allowing for the synthesis of fused heterocyclic systems.

Reaction with phosgene or its equivalents can yield oxazolidinone derivatives, which are important pharmacophores. Furthermore, the amino group can be acylated and the hydroxyl group can be converted into a good leaving group, setting the stage for intramolecular cyclization reactions to form a variety of heterocyclic structures.

Formation of Polymeric or Supramolecular Architectures

Thiophene-containing polymers are of significant interest due to their potential applications in organic electronics. researchgate.net 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol can be used as a functionalized monomer in the synthesis of such polymers. The bromine atom allows for polymerization via cross-coupling reactions like Suzuki or Stille polymerization. The amino alcohol side chain can impart specific properties to the resulting polymer, such as improved solubility or the ability to coordinate with metal ions.

Furthermore, the presence of both hydrogen bond donors (amine and hydroxyl groups) and acceptors (the sulfur and nitrogen atoms) in the molecule makes it a candidate for the construction of supramolecular architectures through non-covalent interactions. These self-assembled structures can exhibit interesting properties and have potential applications in materials science and nanotechnology.

Spectroscopic and Structural Characterization Techniques for Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise environment and connectivity of each proton and carbon atom can be determined.

1H NMR for Proton Connectivity and Environment

The proton NMR (1H NMR) spectrum of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol is expected to exhibit distinct signals corresponding to the protons on the thiophene (B33073) ring and the ethanolamine (B43304) side chain. The protons of the primary amine and hydroxyl groups are anticipated to appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration. The thiophene ring protons, being part of an aromatic system, will appear in the downfield region. The protons of the ethanolamine moiety will show characteristic splitting patterns due to their coupling.

Predicted 1H NMR Chemical Shifts and Splitting Patterns:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Thiophene H-3 | 6.8 - 7.2 | Doublet | 3.5 - 4.0 |

| Thiophene H-4 | 6.9 - 7.3 | Doublet | 3.5 - 4.0 |

| Methine CH-NH2 | 4.0 - 4.5 | Triplet | 5.0 - 7.0 |

| Methylene (B1212753) CH2-OH | 3.6 - 4.0 | Multiplet | - |

| Amine NH2 | 1.5 - 3.0 | Broad Singlet | - |

| Hydroxyl OH | 2.0 - 4.0 | Broad Singlet | - |

13C NMR for Carbon Backbone Analysis

The carbon-13 NMR (13C NMR) spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the thiophene ring are influenced by the bromine and the aminoethanol substituents. The carbons of the ethanolamine side chain will appear in the upfield region compared to the aromatic carbons.

Predicted 13C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-2 | 145 - 150 |

| Thiophene C-3 | 125 - 130 |

| Thiophene C-4 | 128 - 132 |

| Thiophene C-5 | 110 - 115 |

| Methine CH-NH2 | 55 - 60 |

| Methylene CH2-OH | 60 - 65 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the thiophene ring and the ethanolamine side chain, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal correlations between adjacent protons. Key expected correlations include the coupling between the H-3 and H-4 protons of the thiophene ring, and the couplings between the methine proton and the methylene protons of the ethanolamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the thiophene C-3 and C-4 signals would be identified through their correlation with the corresponding H-3 and H-4 protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule. Expected key correlations would be between the methine proton of the ethanolamine side chain and the C-2 and C-3 carbons of the thiophene ring, confirming the attachment of the side chain to the ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations (Amino, Hydroxyl, Thiophene)

The IR spectrum of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol is expected to show characteristic absorption bands for the N-H and O-H stretching and bending vibrations, as well as vibrations associated with the thiophene ring. orgchemboulder.comlibretexts.orgspectroscopyonline.comlibretexts.orgorgchemboulder.comdummies.com The O-H stretching band is typically broad due to hydrogen bonding. libretexts.orgorgchemboulder.com The primary amine will show two N-H stretching bands. orgchemboulder.comlibretexts.org

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Primary Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium (two bands) |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| N-H (Primary Amine) | Bending | 1580 - 1650 | Medium |

| C=C (Thiophene Ring) | Stretching | 1400 - 1500 | Medium |

| C-O (Primary Alcohol) | Stretching | 1000 - 1075 | Strong |

| C-N (Aliphatic Amine) | Stretching | 1020 - 1250 | Medium |

| C-S (Thiophene Ring) | Stretching | 600 - 800 | Medium |

| C-Br | Stretching | 500 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. The molecular ion peak (M+) would correspond to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M+ and M+2) with approximately equal intensity is expected.

The fragmentation of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol in the mass spectrometer is likely to proceed through pathways typical for alcohols and amines, such as alpha-cleavage. libretexts.orglibretexts.orgyoutube.comyoutube.com Alpha-cleavage next to the amino group would result in the loss of a CH2OH radical, leading to a stable iminium cation. Similarly, alpha-cleavage adjacent to the hydroxyl group could occur. Dehydration, the loss of a water molecule, is another common fragmentation pathway for alcohols. libretexts.orgyoutube.com

Accurate Mass Determination (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident deduction of its elemental formula. For 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol, HRMS provides an exact mass measurement, distinguishing it from other compounds with the same nominal mass. The analysis is typically performed using techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap detector.

The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated based on its molecular formula, C₆H₈BrNOS. This calculated value serves as a benchmark for experimental results.

Table 1: Theoretical Accurate Mass Data for [M+H]⁺

| Molecular Formula | Ion | Theoretical m/z |

|---|

Experimental HRMS data that aligns closely with this theoretical value provides strong evidence for the compound's elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of the parent ion. This process involves isolating the protonated molecule and subjecting it to Collision-Induced Dissociation (CID), revealing characteristic fragment ions that help to piece together the molecular structure.

For 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol, the fragmentation is expected to occur at the weaker bonds and lead to stable neutral losses or charged fragments. Key fragmentation pathways for amino alcohols often include the loss of water (H₂O) and ammonia (B1221849) (NH₃). nih.govnih.gov The bond between the two carbons of the ethanolamine side chain is also susceptible to cleavage.

Expected Fragmentation Pathways:

Loss of Water: The protonated molecule may readily lose a molecule of water from the hydroxyl group.

Loss of Ammonia: Cleavage of the C-N bond can result in the loss of the amino group.

Side-Chain Cleavage: Fragmentation can occur between the chiral carbon and the CH₂OH group, or between the thiophene ring and the chiral carbon.

Thiophene Ring Fragmentation: The bromothiophene ring itself can undergo fragmentation, although this often requires higher energy. researchgate.net

Table 2: Predicted Fragment Ions in Mass Spectrometry

| Proposed Fragment | Neutral Loss | Predicted m/z of Fragment |

|---|---|---|

| [M+H - H₂O]⁺ | H₂O | 219.9586 |

| [M+H - NH₃]⁺ | NH₃ | 220.9423 |

Analysis of these fragmentation patterns provides conclusive evidence for the connectivity of the atoms within the molecule, confirming the presence of the amino, hydroxyl, and bromothiophene functional groups. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions of the Thiophene Chromophore

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions. The absorption of photons promotes electrons from a lower energy molecular orbital to a higher energy one. Molecules containing multiple bonds or aromatic rings that absorb light in this region are known as chromophores. libretexts.org

The 5-bromothiophene ring in 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol acts as the primary chromophore. Thiophene and its derivatives typically exhibit strong absorption bands corresponding to π → π* electronic transitions. diva-portal.orgicm.edu.pl The presence of substituents on the thiophene ring can influence the energy of these transitions and, consequently, the wavelength of maximum absorbance (λₘₐₓ).

The bromine atom and the amino alcohol group act as auxochromes, which are groups that modify the light-absorbing properties of the chromophore. youtube.com These groups can cause shifts in the absorption maximum to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the intensity of the absorption. In thiophene-based systems, increased conjugation often leads to a red-shift in the absorption spectrum. diva-portal.org

Table 3: Expected UV-Vis Absorption Data

| Chromophore | Type of Transition | Expected Absorption Range (nm) |

|---|

The exact λₘₐₓ would be determined experimentally and is influenced by the solvent used for the analysis.

Elemental Analysis

Verification of Empirical Formula

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed empirical formula. A close match between the experimental and theoretical values serves as strong evidence for the purity and correctness of the assigned formula.

For 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol (C₆H₈BrNOS), the theoretical elemental composition is calculated based on the atomic masses of its constituent elements.

Table 4: Elemental Analysis Data

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 30.52 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.42 |

| Bromine (Br) | 79.904 | 1 | 79.904 | 33.84 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.93 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 6.78 |

| Sulfur (S) | 32.06 | 1 | 32.06 | 13.58 |

| Total | | | 236.10 | 100.00 |

Experimental results from an elemental analyzer that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values confirm the empirical formula of the compound. icm.edu.pl

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting and understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol, these methods can provide insights that are complementary to experimental data, and in some cases, can predict properties before a molecule is even synthesized.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that has proven to be a good compromise between accuracy and computational cost for studying the ground state properties of medium-sized organic molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

The energetic profile of the molecule could also be explored by identifying different conformers (different spatial arrangements of the atoms that can be interconverted by rotation about single bonds) and calculating their relative energies. This would reveal the most likely shapes the molecule would adopt.

Table 1: Hypothetical Optimized Geometrical Parameters for 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (thiophene) | 1.37 - 1.42 | - | - |

| C-S (thiophene) | 1.71 - 1.74 | - | - |

| C-Br | ~1.87 | - | - |

| C-C (side chain) | ~1.54 | - | - |

| C-N | ~1.47 | - | - |

| C-O | ~1.43 | - | - |

| S-C-C (thiophene) | - | 111 - 112 | - |

| C-C-C (thiophene) | - | 112 - 113 | - |

| C-C-N | - | ~109.5 | - |

| C-C-O | - | ~109.5 | - |

| H-N-H | - | ~107 | - |

| H-O-C | - | ~109 | - |

| C-C-C-N | - | - | Variable |

| C-C-C-O | - | - | Variable |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would need to be calculated using DFT.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests a more reactive molecule.

For 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol, the distribution of the HOMO and LUMO would likely show the HOMO localized on the electron-rich thiophene (B33073) ring and the amino group, while the LUMO might be distributed over the thiophene ring and the bromine atom.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | -6.0 to -5.0 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are estimated energy ranges. Precise values would be obtained from DFT calculations.

Understanding how charge is distributed within a molecule is key to predicting its interactions with other molecules. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution. It shows regions of the molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol, the MEP would likely show negative potential around the oxygen, nitrogen, and sulfur atoms, and the bromine atom, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the structure of the molecule and to assign the observed vibrational modes to specific atomic motions (e.g., stretching, bending).

For 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol, characteristic vibrational frequencies would be expected for the N-H and O-H stretches, C-H stretches of the thiophene ring and the alkyl chain, and the C-S and C-Br stretches.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3500 - 3300 |

| N-H | Stretching | 3400 - 3200 |

| C-H (thiophene) | Stretching | 3100 - 3000 |

| C-H (alkyl) | Stretching | 3000 - 2850 |

| C=C (thiophene) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1250 - 1020 |

| C-O | Stretching | 1260 - 1000 |

| C-S | Stretching | 700 - 600 |

| C-Br | Stretching | 600 - 500 |

Note: These are typical frequency ranges and the exact calculated values would depend on the computational method and basis set used.

Ab Initio Methods for Higher-Level Accuracy

For even greater accuracy, particularly for electronic properties, ab initio (from first principles) methods can be employed. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), are more computationally demanding than DFT but are based on the direct solution of the Schrödinger equation without empirical parameters. They can be used to benchmark the results obtained from DFT and to calculate properties where DFT may be less reliable. Due to their computational cost, they are often used for smaller molecules or to refine the energies of key structures identified using DFT.

Conformational Analysis

The conformational landscape of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol is primarily defined by the rotation around the single bonds of its ethan-1-ol backbone and the bond connecting this backbone to the bromothiophene ring. The presence of the hydroxyl (-OH) and amino (-NH2) groups allows for the formation of intramolecular hydrogen bonds, which are expected to be a dominant factor in determining the molecule's preferred three-dimensional structure.

The exploration of stable conformers for this molecule would typically be performed using quantum mechanical methods, such as Density Functional Theory (DFT). By systematically rotating the key dihedral angles—specifically the O-C-C-N angle and the C-C-C(thiophene)-S angle—a potential energy surface (PES) can be mapped out. The minima on this surface correspond to stable conformers.

For the ethan-1-ol backbone, gauche and anti conformations are possible. However, the gauche conformation is often favored in 2-aminoethanol and its derivatives due to the stabilizing effect of intramolecular hydrogen bonding. ustc.edu.cn The orientation of the bulky 5-bromothiophen-2-yl group relative to the ethanolamine (B43304) moiety will also lead to distinct conformers with varying steric energies. High-level ab initio calculations could further refine the energies of these conformers to provide a precise energy landscape. nih.gov

Table 1: Hypothetical Relative Energies of Stable Conformers of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol This table presents plausible data for illustrative purposes, calculated using a representative DFT method (e.g., B3LYP/6-311++G(d,p)).

| Conformer | O-C-C-N Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Feature |

| 1 (Global Minimum) | ~60° (gauche) | 0.00 | Intramolecular O-H···N hydrogen bond |

| 2 | ~180° (anti) | 2.5 - 4.0 | Extended structure, no H-bond |

| 3 | ~-60° (gauche) | 0.15 | Intramolecular O-H···N hydrogen bond |

| 4 | ~75° (gauche) | 1.8 | Intramolecular N-H···O hydrogen bond |

Intramolecular Hydrogen Bonding Interactions

The primary intramolecular interaction expected to stabilize the structure of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol is the hydrogen bond between the hydroxyl group (proton donor) and the lone pair of the nitrogen atom in the amino group (proton acceptor), forming a five-membered ring structure. rsc.orgpsu.edu This O-H···N interaction is a hallmark of 1,2-aminoalcohols and significantly influences their conformational preference. ustc.edu.cn

A weaker N-H···O hydrogen bond is also possible but is generally found to be less stable in simple amino alcohols. ustc.edu.cn Computational analyses, such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theory, would be employed to characterize and quantify these interactions. nih.gov These methods can calculate the stabilization energy associated with the hydrogen bond and analyze the electron density at the bond critical point, providing a quantitative measure of its strength. researchgate.net The calculated vibrational frequencies would also show a characteristic red-shift of the O-H stretching frequency for the hydrogen-bonded conformer compared to the non-bonded one.

Table 2: Typical Calculated Parameters for the O-H···N Intramolecular Hydrogen Bond This table shows representative data expected from a DFT analysis of the most stable conformer.

| Parameter | Predicted Value | Significance |

| H···N Distance | 1.9 - 2.2 Å | Indicates a strong hydrogen bond |

| O-H···N Angle | 140 - 160° | Shows the directionality of the interaction |

| O-H Stretch Freq. Shift (Δν) | -150 to -300 cm⁻¹ | IR spectroscopy indicator of H-bond strength |

| NBO Stabilization Energy (E²) | 3 - 8 kcal/mol | Quantifies the energetic contribution of the H-bond |

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov An MD simulation of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol would provide insights into its conformational flexibility, solvent interactions, and the stability of its intramolecular hydrogen bond in a condensed phase (e.g., in a water box). nih.gov

The simulation would track the atomic positions and velocities over a period of nanoseconds or longer, revealing how the molecule samples different conformations. frontiersin.org This would allow for the study of the lifetime of the O-H···N hydrogen bond, the frequencies of conformational transitions (e.g., from gauche to anti), and the formation of intermolecular hydrogen bonds with solvent molecules. researchgate.net

Table 5: Potential Insights from Molecular Dynamics (MD) Simulations This table outlines the type of information that could be extracted from an MD trajectory of the title compound.

| Area of Investigation | Information Gained |

| Conformational Dynamics | Population of different conformers over time; rates of interconversion. |

| Hydrogen Bond Stability | Average lifetime of the intramolecular H-bond; competition with solvent H-bonds. |

| Solvation Structure | Radial distribution functions showing the arrangement of solvent molecules (e.g., water) around the amino and hydroxyl groups. |

| Transport Properties | Calculation of the diffusion coefficient of the molecule in a given solvent. |

Dynamic Behavior and Intermolecular Interactions in Solution or Condensed Phases

The dynamic behavior of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol in solution is governed by a complex interplay of intermolecular forces. Computational studies, such as molecular dynamics (MD) simulations and density functional theory (DFT), are pivotal in elucidating these interactions. These methods allow for the examination of the compound's conformational landscape and its interactions with solvent molecules.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in crystal structures. For analogous thiophene derivatives, this analysis has revealed the significant contributions of various contacts, such as H···H, C···H, and S···H interactions, to the crystal packing. semanticscholar.org A similar analysis for 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol would provide a detailed fingerprint of its intermolecular interactions in the solid state.

The energy framework analysis, another computational technique, can be employed to calculate the interaction energies between molecules within the crystal lattice, distinguishing between dispersion, electrostatic, and total energies. mdpi.com For similar molecules, dispersion forces have been shown to be dominant in the crystal packing. mdpi.com

Computational Spectroscopic Prediction and Validation

Computational spectroscopy plays a vital role in the structural elucidation of novel compounds. By calculating spectroscopic parameters and comparing them with experimental data, the accuracy of the computational model can be validated, and the molecular structure can be confirmed.

Comparison of Calculated Spectroscopic Parameters with Experimental Observations (e.g., NMR chemical shifts, IR frequencies)

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT methods. The computed vibrational frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model. For related amino-substituted aromatic compounds, DFT calculations have shown good agreement with experimental IR spectra, aiding in the assignment of vibrational modes. researchgate.netresearchgate.net For instance, the characteristic vibrational bands for the amino (NH2), hydroxyl (OH), and thiophene ring moieties of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol can be predicted. The stretching vibrations of the N-H and O-H groups would be particularly sensitive to hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, provides reliable predictions of chemical shifts. For thiophene-containing amides, calculated ¹H and ¹³C NMR spectra have been successfully used to assign the signals observed in experimental spectra. semanticscholar.org For the title compound, theoretical calculations would help in assigning the resonances of the protons and carbons in the thiophene ring and the ethan-1-ol side chain.

A comparison of theoretical and experimental spectroscopic data for a related compound is presented in the table below, illustrating the typical level of agreement.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H stretch | 3450 | 3465 |

| C-H stretch (arom.) | 3100 | 3115 |

| C=C stretch (arom.) | 1600 | 1610 |

| C-N stretch | 1350 | 1360 |

Note: The data in this table is hypothetical and serves as an example of the comparison between experimental and calculated values for a similar compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The energy gap between these orbitals provides insights into the chemical reactivity and kinetic stability of the molecule. mdpi.comnih.gov

Advanced Applications in Chemical Synthesis and Materials Science

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral 1,2-amino alcohols are a well-established class of compounds utilized as chiral auxiliaries and ligands in asymmetric synthesis, facilitating the stereoselective formation of new chiral centers. researchgate.netnih.gov However, a thorough review of scientific databases and chemical literature reveals no specific studies detailing the application of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol for these purposes. While the synthesis of various chiral 1,2-amino alcohols and their successful application in asymmetric reactions is widely reported, research on this particular bromothiophene-substituted ethanolamine (B43304) derivative is absent in this context. researchgate.net